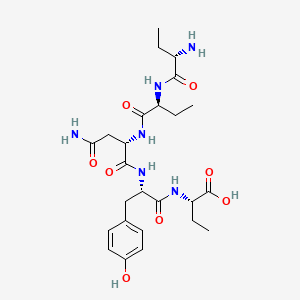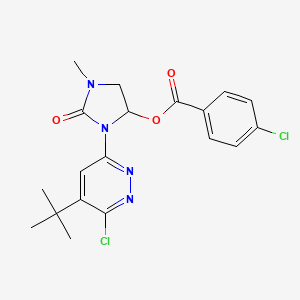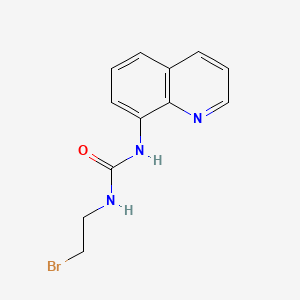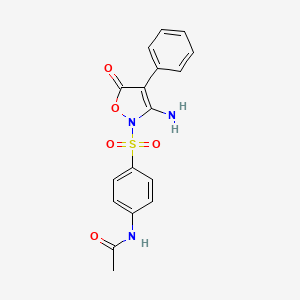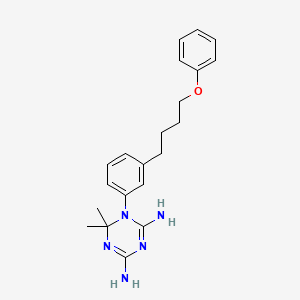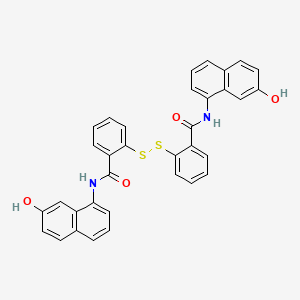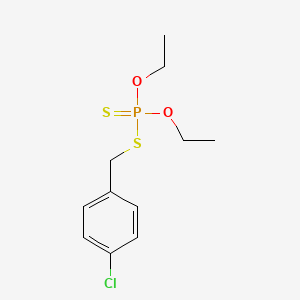
Phosphorodithioic acid, S-(p-chlorobenzyl) O,O-diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphorodithioic acid, S-(p-chlorobenzyl) O,O-diethyl ester is an organophosphorus compound with the molecular formula C11H16ClO2PS2. This compound is known for its applications in various fields, including agriculture and industrial chemistry. It is characterized by the presence of a phosphorodithioate group, which imparts unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorodithioic acid, S-(p-chlorobenzyl) O,O-diethyl ester typically involves the reaction of diethyl phosphorodithioate with p-chlorobenzyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions include maintaining a temperature range of 50-70°C and stirring the reaction mixture for several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphorodithioic acid, S-(p-chlorobenzyl) O,O-diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can replace the p-chlorobenzyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Phosphorodithioic acid, S-(p-chlorobenzyl) O,O-diethyl ester has several scientific research applications:
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of parasitic infections.
Industry: It is used as an additive in lubricants and as a stabilizer in polymer production.
Wirkmechanismus
The mechanism of action of Phosphorodithioic acid, S-(p-chlorobenzyl) O,O-diethyl ester involves its interaction with molecular targets such as enzymes. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting normal cellular functions. The phosphorodithioate group plays a crucial role in this inhibitory activity by forming strong interactions with the enzyme’s active site residues.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phosphorodithioic acid, O,O-diethyl ester
- Phosphorodithioic acid, S-[(tert-butylthio)methyl] O,O-diethyl ester
- Phosphorodithioic acid, O,O,S-trimethyl ester
Uniqueness
Phosphorodithioic acid, S-(p-chlorobenzyl) O,O-diethyl ester is unique due to the presence of the p-chlorobenzyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential biological activity compared to other similar compounds. Additionally, the specific arrangement of atoms in this compound allows for unique interactions with molecular targets, making it a valuable reagent in various applications.
Eigenschaften
CAS-Nummer |
5823-17-6 |
|---|---|
Molekularformel |
C11H16ClO2PS2 |
Molekulargewicht |
310.8 g/mol |
IUPAC-Name |
(4-chlorophenyl)methylsulfanyl-diethoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C11H16ClO2PS2/c1-3-13-15(16,14-4-2)17-9-10-5-7-11(12)8-6-10/h5-8H,3-4,9H2,1-2H3 |
InChI-Schlüssel |
VHKRBADFIQTUFN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=S)(OCC)SCC1=CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


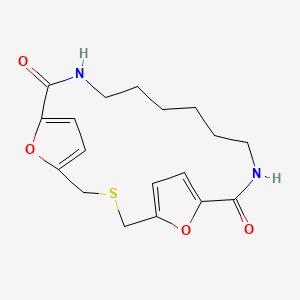
![5-amino-6-chloro-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B12802432.png)

